molecular formula C14H13ClN4O2 B7785979 N-[[1-amino-2-(3-chlorophenoxy)ethylidene]amino]pyridine-4-carboxamide

N-[[1-amino-2-(3-chlorophenoxy)ethylidene]amino]pyridine-4-carboxamide

Cat. No.: B7785979
M. Wt: 304.73 g/mol
InChI Key: OAHUJIIRNLMQSU-UHFFFAOYSA-N
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Description

N-[[1-amino-2-(3-chlorophenoxy)ethylidene]amino]pyridine-4-carboxamide is a complex organic compound that features a combination of amino, chlorophenoxy, and pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-amino-2-(3-chlorophenoxy)ethylidene]amino]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorophenoxyacetaldehyde with pyridine-4-carbohydrazide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using recrystallization techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, advanced purification methods such as chromatography may be employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[[1-amino-2-(3-chlorophenoxy)ethylidene]amino]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-[[1-amino-2-(3-chlorophenoxy)ethylidene]amino]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[[1-amino-2-(3-chlorophenoxy)ethylidene]amino]pyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[1-amino-2-(3-chlorophenoxy)ethylidene]amino]pyridine-4-carboxamide is unique due to the presence of the 3-chlorophenoxy group, which imparts specific chemical and biological properties. This makes it distinct from similar compounds with different substituents, such as bromine or fluorine, which may exhibit different reactivity and biological activities .

Properties

IUPAC Name

N-[[1-amino-2-(3-chlorophenoxy)ethylidene]amino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2/c15-11-2-1-3-12(8-11)21-9-13(16)18-19-14(20)10-4-6-17-7-5-10/h1-8H,9H2,(H2,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHUJIIRNLMQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=NNC(=O)C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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